5-{4-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]PIPERAZINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE HYDROCHLORIDE
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Overview
Description
5-{4-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]PIPERAZINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE HYDROCHLORIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiadiazole core, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure includes an oxazole ring, a piperazine moiety, and a benzothiadiazole unit, making it a unique and versatile molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]PIPERAZINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the oxazole and piperazine intermediates. The oxazole ring can be synthesized through the cyclization of appropriate precursors under mild conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions. Finally, the benzothiadiazole core is incorporated via condensation reactions, followed by purification and crystallization to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]PIPERAZINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or acyl groups.
Scientific Research Applications
5-{4-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]PIPERAZINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-{4-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]PIPERAZINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}-2-quinazolinylmethanol
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
5-{4-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]PIPERAZINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE HYDROCHLORIDE stands out due to its unique combination of structural features, including the oxazole, piperazine, and benzothiadiazole moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S.ClH/c1-11-14(12(2)24-18-11)10-21-5-7-22(8-6-21)17(23)13-3-4-15-16(9-13)20-25-19-15;/h3-4,9H,5-8,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXWROMVPQTUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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